3-(1H-Imidazol-2-yl)aniline hydrochloride 3-(1H-Imidazol-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261269-04-8
VCID: VC0037235
InChI: InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H
SMILES: C1=CC(=CC(=C1)N)C2=NC=CN2.Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65

3-(1H-Imidazol-2-yl)aniline hydrochloride

CAS No.: 1261269-04-8

Cat. No.: VC0037235

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

3-(1H-Imidazol-2-yl)aniline hydrochloride - 1261269-04-8

Specification

CAS No. 1261269-04-8
Molecular Formula C9H10ClN3
Molecular Weight 195.65
IUPAC Name 3-(1H-imidazol-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H
Standard InChI Key MYQNJGGSUDCMPX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=NC=CN2.Cl

Introduction

3-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound with the CAS number 1261269-04-8. It features an imidazole ring attached to an aniline moiety, making it a valuable intermediate in organic synthesis. The compound's molecular formula is C9H10ClN3, and its molecular weight is approximately 195.65 g/mol .

Synthesis Methods

The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves several steps, including the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:

  • Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

  • Wallach Synthesis: This method uses the dehydrogenation of imidazolines.

  • From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

  • Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Biological and Therapeutic Applications

3-(1H-Imidazol-2-yl)aniline hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity.

Comparison with Similar Compounds

The compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole-containing compounds like clemizole, etonitazene, omeprazole, and metronidazole.

Industrial and Research Applications

In addition to its biological applications, 3-(1H-Imidazol-2-yl)aniline hydrochloride is used as a building block in the synthesis of more complex molecules. It is also investigated for its potential use in drug development and in the development of materials with specific properties such as conductivity and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator